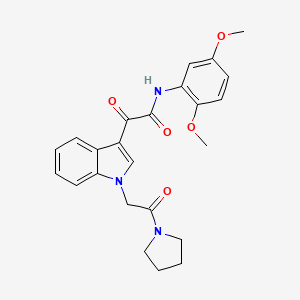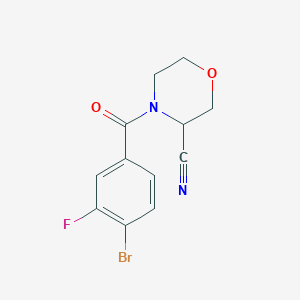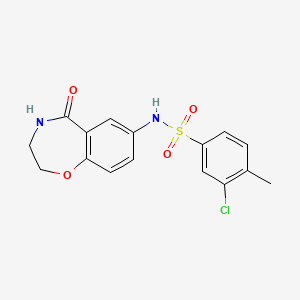![molecular formula C16H11N3O4S B2949807 (2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE CAS No. 433258-23-2](/img/structure/B2949807.png)
(2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE is a useful research compound. Its molecular formula is C16H11N3O4S and its molecular weight is 341.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
GNF-Pf-1866, also known as (2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE, is a compound that has been identified as a potential antimalarial drug . The primary target of GNF-Pf-1866 is the lysophospholipase 1 (LYPLA1) . LYPLA1 is an enzyme that plays a crucial role in lipid metabolism and cellular processes.
Mode of Action
GNF-Pf-1866 acts as a selective and reversible inhibitor of LYPLA1 . By inhibiting LYPLA1, GNF-Pf-1866 disrupts the normal functioning of the enzyme, leading to alterations in lipid metabolism and other cellular processes. This disruption can lead to the death of the malaria parasite .
Biochemical Pathways
The inhibition of LYPLA1 by GNF-Pf-1866 affects various biochemical pathwaysDisruption of these pathways can lead to detrimental effects on the survival and proliferation of the malaria parasite .
Result of Action
The inhibition of LYPLA1 by GNF-Pf-1866 leads to disruptions in lipid metabolism and other cellular processes, which can result in the death of the malaria parasite . This makes GNF-Pf-1866 a potential candidate for the development of new antimalarial drugs.
Biochemical Analysis
Biochemical Properties
It is known that metabolons, multi-enzyme protein complexes, mediate substrate channeling between the enzyme catalytic cores to enhance the pathway reactions . This compound could potentially interact with such complexes, influencing the biochemical reactions .
Molecular Mechanism
The molecular mechanism of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is not fully understood. It is known that resistance to similar compounds is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter .
Properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(18-16-17-8-9-24-16)7-5-13-4-6-14(23-13)11-2-1-3-12(10-11)19(21)22/h1-10H,(H,17,18,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHXJWFLQWJQX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2949725.png)
![(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949726.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2949733.png)
![(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949736.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2949737.png)
![Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B2949739.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2949743.png)
![N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2949745.png)
![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949746.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/new.no-structure.jpg)
